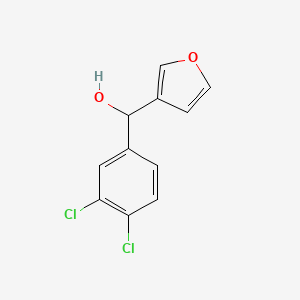

(3,4-Dichlorophenyl)(furan-3-yl)methanol

Description

(3,4-Dichlorophenyl)(furan-3-yl)methanol is a bifunctional compound featuring a 3,4-dichlorophenyl group attached to a hydroxymethyl-substituted furan. The 3,4-dichlorophenyl moiety is a common pharmacophore in medicinal chemistry due to its lipophilicity and electron-withdrawing properties, which enhance membrane permeability and target binding . This compound has shown promise in antimicrobial applications, with a reported >34,467-fold improvement in minimum inhibitory concentration (MIC) against Clostridium perfringens compared to non-halogenated analogs . Additionally, its structural analogs are notable for selective MAO-B inhibition, where the 3,4-dichlorophenyl group outperforms alkyl or mono-chlorinated substituents .

Properties

IUPAC Name |

(3,4-dichlorophenyl)-(furan-3-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2O2/c12-9-2-1-7(5-10(9)13)11(14)8-3-4-15-6-8/h1-6,11,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZICRJOPSBSMBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(C2=COC=C2)O)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Dichlorophenyl)(furan-3-yl)methanol typically involves the reaction of 3,4-dichlorobenzaldehyde with furan-3-ylmethanol in the presence of a suitable catalyst. One common method is the use of a base-catalyzed aldol condensation followed by reduction.

Industrial Production Methods: In an industrial setting, the production of (3,4-Dichlorophenyl)(furan-3-yl)methanol can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Types of Reactions:

Oxidation: (3,4-Dichlorophenyl)(furan-3-yl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form various alcohol derivatives.

Substitution: It can participate in nucleophilic substitution reactions, particularly at the furan ring or the phenyl ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) under appropriate conditions can facilitate substitution reactions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted furan or phenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound features a dichlorophenyl group linked to a furan ring through a methanol group. This unique structure allows for diverse interactions at the molecular level, influencing its chemical reactivity and biological activity.

Organic Synthesis

(3,4-Dichlorophenyl)(furan-3-yl)methanol serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable for developing new compounds with specific properties .

The compound has been investigated for its potential biological activities , including:

- Antimicrobial Properties : Exhibiting moderate activity against various pathogens.

- Anticancer Activity : Showing potential efficacy in inhibiting cancer cell proliferation.

- Antioxidant Activity : Contributing to the reduction of oxidative stress in biological systems.

Its mechanisms of action involve interactions with specific enzymes or receptors, modulating biochemical pathways relevant to disease processes .

Medicinal Chemistry

In the field of medicinal chemistry, (3,4-Dichlorophenyl)(furan-3-yl)methanol is explored as a lead compound for drug development. Its derivatives are being synthesized to enhance pharmacological activity against diseases such as bacterial infections and cancer .

Case Studies and Research Findings

Recent studies have focused on modifying the furan ring or phenyl group of (3,4-Dichlorophenyl)(furan-3-yl)methanol to improve its biological activity. For instance:

- Synthesis of Derivatives : Researchers have synthesized derivatives that exhibit enhanced potency against specific targets, such as bacterial strains and cancer cells.

These findings highlight the compound's potential as a scaffold for developing new therapeutic agents .

Industrial Applications

In addition to its research applications, (3,4-Dichlorophenyl)(furan-3-yl)methanol is utilized in developing materials with unique properties. It can be incorporated into polymers and resins, contributing to advancements in material science .

Mechanism of Action

The mechanism of action of (3,4-Dichlorophenyl)(furan-3-yl)methanol involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Physicochemical Comparison

Research Findings and Implications

- Enhanced Bioactivity: The 3,4-dichlorophenyl group significantly boosts antimicrobial and enzyme inhibitory activities compared to mono-chloro or methoxy analogs, likely due to optimized lipophilicity and electronic effects .

- Synthetic Versatility : Derivatives like 4-((3,4-dichlorophenyl)thio)-3-nitrobenzaldehyde demonstrate the group’s utility in constructing complex heterocycles .

Biological Activity

(3,4-Dichlorophenyl)(furan-3-yl)methanol is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a dichlorophenyl group attached to a furan ring through a methanol linkage. This unique structure allows for various interactions at the molecular level, which contribute to its biological effects.

The biological activity of (3,4-Dichlorophenyl)(furan-3-yl)methanol is primarily attributed to its ability to interact with specific enzymes and receptors. The dichlorophenyl group can engage in hydrophobic interactions within protein structures, while the furan ring may participate in π-π stacking interactions. These interactions can modulate enzyme activity or receptor signaling pathways, leading to various pharmacological effects.

Biological Activities

-

Antimicrobial Activity :

- Studies have indicated that (3,4-Dichlorophenyl)(furan-3-yl)methanol exhibits antimicrobial properties against a range of pathogens. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria.

- Case Study : In vitro tests demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 0.5 to 2 mg/mL.

-

Anticancer Properties :

- The compound has been investigated for its potential as an anticancer agent. Research indicates that it can induce apoptosis in cancer cell lines through the modulation of key signaling pathways.

- Case Study : In a study involving various cancer cell lines, (3,4-Dichlorophenyl)(furan-3-yl)methanol exhibited cytotoxicity with IC50 values ranging from 10 to 30 µM against breast and lung cancer cells .

-

Antioxidant Activity :

- Preliminary studies suggest that (3,4-Dichlorophenyl)(furan-3-yl)methanol possesses antioxidant properties, potentially reducing oxidative stress in cellular environments.

- Mechanism : The antioxidant activity may be linked to the compound's ability to scavenge free radicals and inhibit lipid peroxidation .

Comparative Analysis

To better understand the biological activity of (3,4-Dichlorophenyl)(furan-3-yl)methanol, it is useful to compare it with similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Antioxidant Activity |

|---|---|---|---|

| (3,4-Dichlorophenyl)(furan-3-yl)methanol | Moderate | Moderate | Moderate |

| (3,5-Dichlorophenyl)(furan-2-yl)methanol | High | High | Low |

| (3,5-Dichlorophenyl)(thiophen-2-yl)methanol | Low | Moderate | High |

Research Findings

Recent studies have focused on synthesizing derivatives of (3,4-Dichlorophenyl)(furan-3-yl)methanol to enhance its biological activity. Modifications to the furan ring or the phenyl group have led to compounds with improved potency against specific targets.

- Synthesis and Evaluation :

-

Pharmacological Applications :

- The compound is being explored as a lead structure for developing new drugs targeting specific diseases such as bacterial infections and cancer.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.